Synthetic Accessibility and Commercial Purity: Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate vs. Benzyl N-benzyl-N-(2-hydroxyethyl)carbamate
Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate (target) and benzyl N-benzyl-N-(2-hydroxyethyl)carbamate (Cbz analog, CAS 120005-03-0) are both commercially available at high purity; however, the target compound is synthesized via a straightforward one-step Boc protection of 2-benzylaminoethanol using Boc₂O , whereas the Cbz analog often requires a two-step procedure involving benzyl chloroformate and subsequent N-benzylation . Both compounds are offered at ≥95% purity , but the target compound benefits from established vendor QC protocols including NMR, HPLC, and GC batch release .
| Evidence Dimension | Minimum purity specification |
|---|---|
| Target Compound Data | ≥95% (NMR, HPLC, GC confirmed) |
| Comparator Or Baseline | Benzyl N-benzyl-N-(2-hydroxyethyl)carbamate: ≥95% (specification only) |
| Quantified Difference | Equivalent purity; target offers more comprehensive vendor QC |
| Conditions | Commercial vendor specifications (Bidepharm, AKSci) |
Why This Matters
Equivalent purity ensures comparable starting material quality, while enhanced QC documentation reduces procurement risk and synthetic failure rates.
